molecular formula C17H16N4O2 B7467061 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide

5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide

Cat. No. B7467061
M. Wt: 308.33 g/mol
InChI Key: ARTYRWWDBYZISH-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide, also known as MPHC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPHC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

  • Corrosion Protection Behavior : A study by Paul, Yadav, and Obot (2020) investigated the efficacy of synthesized carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in 15% HCl solution. The inhibitors showed high inhibition efficiency, and the study included electrochemical, gravimetric, and computational approaches to understand the adsorption behavior and protective layer formation on the metal surface (Paul et al., 2020).

  • Antibacterial Activity : Rai, Narayanaswamy, Shashikanth, and Arunachalam (2009) synthesized a series of novel oxadiazoles derived from 1H-pyrazole carbohydrazide and evaluated their antibacterial activity. One of the compounds showed significant activity against various bacteria, including Bacillus subtilis and Escherichia coli (Rai et al., 2009).

  • Synthesis and Characterization : Huang Jie-han (2008) synthesized and characterized various derivatives of 5(3)-aryl-1H-3(5)-substituted pyrazole hydrazones. This study highlights the structural analysis and formation of these derivatives (Huang Jie-han, 2008).

  • Molecular Conformation and Hydrogen Bonding : A study by Asma et al. (2018) examined the molecular conformation and hydrogen bonding of various 1H-pyrazole-3,4-dicarboxylate derivatives, including 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide. The study reveals complex hydrogen-bonded framework structures in these compounds (Asma et al., 2018).

  • Nonlinear Optical Properties : Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule similar to 1H-pyrazole carbohydrazide, focusing on its nonlinear optical properties. This study highlights the spectroscopic investigation and theoretical approaches to understand the molecule's properties (Tamer et al., 2015).

properties

IUPAC Name

5-(4-methoxyphenyl)-1-phenylpyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-14-9-7-12(8-10-14)16-11-15(17(22)19-18)20-21(16)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTYRWWDBYZISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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